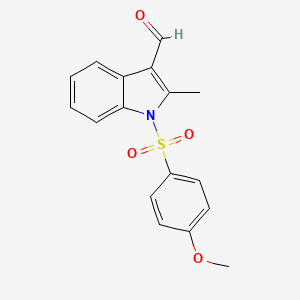

1-(4-Methoxybenzene-1-sulfonyl)-2-methyl-1H-indole-3-carbaldehyde

Descripción

1-(4-Methoxybenzene-1-sulfonyl)-2-methyl-1H-indole-3-carbaldehyde is a substituted indole derivative featuring:

- 1-position: A 4-methoxyphenylsulfonyl group, imparting electron-withdrawing and steric bulk.

- 2-position: A methyl group, enhancing steric hindrance and influencing electronic properties.

- 3-position: A carbaldehyde group, enabling reactivity in condensation reactions (e.g., Schiff base formation) .

This compound is of interest in medicinal chemistry due to the biological activity of indole derivatives, including antimicrobial and antitumor properties .

Propiedades

Número CAS |

80664-26-2 |

|---|---|

Fórmula molecular |

C17H15NO4S |

Peso molecular |

329.4 g/mol |

Nombre IUPAC |

1-(4-methoxyphenyl)sulfonyl-2-methylindole-3-carbaldehyde |

InChI |

InChI=1S/C17H15NO4S/c1-12-16(11-19)15-5-3-4-6-17(15)18(12)23(20,21)14-9-7-13(22-2)8-10-14/h3-11H,1-2H3 |

Clave InChI |

VOQNNEWDQXKQCU-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)OC)C=O |

Origen del producto |

United States |

Métodos De Preparación

Sulfonylation of Indole Nitrogen

- Reagents and Conditions:

Indole or 2-methylindole is reacted with 4-methoxybenzene-1-sulfonyl chloride in the presence of a base such as potassium hydroxide (KOH) in tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at room temperature. - Procedure:

A typical procedure involves charging a flask with the indole substrate and KOH, adding the sulfonyl chloride dropwise, and stirring the mixture at ambient temperature until the reaction is complete (monitored by TLC). The reaction mixture is then quenched with water, extracted with ethyl acetate, dried, and purified by silica gel chromatography. - Outcome:

This step yields the N-(4-methoxybenzene-1-sulfonyl)indole or N-(4-methoxybenzene-1-sulfonyl)-2-methylindole intermediate with high selectivity and yield. - Reference:

This method is adapted from general procedures for N-sulfonylation of indoles reported in the literature.

Formylation at the 3-Position via Vilsmeier–Haack Reaction

- Reagents and Conditions:

The formylation is performed using a Vilsmeier reagent prepared by the slow addition of phosphorus oxychloride (POCl3) to anhydrous dimethylformamide (DMF) at low temperature (0–5 °C). - Procedure:

- Prepare the Vilsmeier reagent by stirring POCl3 in DMF at 0–5 °C for 30–40 minutes.

- Add the N-(4-methoxybenzene-1-sulfonyl)-2-methylindole substrate dissolved in DMF dropwise to the Vilsmeier reagent at 0–5 °C.

- Stir the reaction mixture at room temperature for 1–2 hours, then heat under reflux at 80–90 °C for 5–8 hours to complete the formylation.

- After completion, cool the mixture and quench with saturated sodium carbonate solution to adjust pH to 8–9, precipitating the product.

- Filter, wash, dry, and recrystallize the solid to obtain the target 1-(4-methoxybenzene-1-sulfonyl)-2-methyl-1H-indole-3-carbaldehyde.

- Yields and Purity:

This method typically affords good yields with high purity after recrystallization. - Reference:

This procedure is based on a patented synthetic method for 3-indole carbaldehydes and corroborated by academic literature.

Summary Table of Preparation Steps

Research Findings and Analytical Data

- Characterization:

The final compound is typically characterized by proton (^1H) and carbon (^13C) nuclear magnetic resonance (NMR) spectroscopy, confirming the presence of the aldehyde proton (~10 ppm in ^1H NMR), methyl group, and aromatic protons consistent with the indole and methoxybenzene sulfonyl moieties. - Purification:

Silica gel chromatography and recrystallization are standard purification techniques to achieve high purity. - Reaction Monitoring:

Thin-layer chromatography (TLC) is used to monitor reaction progress at each step. - Yields:

Reported yields for the sulfonylation and formylation steps are generally high (70–90%), depending on reaction scale and conditions.

Additional Notes

- The molar ratio of 2-methylindole to Vilsmeier reagent is critical and typically maintained between 1:10 to 1:40 to optimize yield and minimize side reactions.

- The reaction temperature and time during the formylation step are optimized to avoid overreaction or decomposition.

- The choice of solvent (anhydrous DMF) and careful temperature control during Vilsmeier reagent preparation are essential for reproducibility and safety.

Análisis De Reacciones Químicas

Types of Reactions

1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indole-3-carboxylic acid.

Reduction: 1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indole-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic uses, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of 1-(4-Methoxybenzene-1-sulfonyl)-2-methyl-1H-indole-3-carbaldehyde exhibit significant anticancer properties. For instance, studies have shown that related compounds can selectively inhibit the growth of cancer cells while sparing normal cells.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (Normal) | >2 | Low |

This indicates a promising avenue for further development in cancer therapeutics, especially for triple-negative breast cancer, which is often resistant to conventional treatments .

Dopamine Receptor Modulation

The compound has also been studied for its effects on dopamine receptors, particularly the D3 receptor. It has shown selective agonist activity, which may have implications for neurological disorders such as schizophrenia and Parkinson's disease.

| Compound ID | D3R Agonist Activity (EC50, nM) | D2R Agonist Activity (EC50, nM) |

|---|---|---|

| 1 | 710 ± 150 | Inactive |

| 2 | 278 ± 62 | Inactive |

These findings suggest that this compound could serve as a lead compound for developing new treatments targeting dopamine receptors .

Organic Synthesis Applications

The unique sulfonyl group in the compound allows it to act as a versatile building block in organic synthesis. It can be used in:

Synthesis of Other Compounds

The sulfonamide functionality can facilitate various reactions, including acylation and nucleophilic substitutions, making it useful for synthesizing more complex molecules in medicinal chemistry .

Biochemical Probes

Due to its ability to interact with biological targets, this compound can be utilized as a biochemical probe in research settings:

Enzyme Inhibition Studies

Studies have demonstrated that similar compounds can inhibit specific enzymes, providing insights into enzyme mechanisms and potential pathways for drug design .

Case Studies and Research Findings

Several studies have documented the applications of 1-(4-Methoxybenzene-1-sulfonyl)-2-methyl-1H-indole-3-carbaldehyde:

- Anticancer Studies : A comprehensive evaluation of various derivatives showed that certain modifications enhance anticancer activity against multiple cell lines.

- Neuropharmacological Research : Investigations into dopamine receptor interactions revealed promising results for treating neurological disorders.

- Synthetic Methodologies : Research highlighted the utility of this compound in synthesizing novel indole derivatives with potential biological activities.

Mecanismo De Acción

The mechanism of action of 1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The indole ring can interact with various biological receptors, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Key analogs differ in substituents at the 1-, 2-, and 3-positions, impacting reactivity and biological activity.

*Calculated based on molecular formulas.

Key Observations :

- 1-Substituent : Electron-withdrawing groups (e.g., sulfonyl) enhance stability and influence binding interactions. The 4-methoxy group in the target compound increases electron density compared to phenylsulfonyl analogs .

- 3-Substituent : Carbaldehyde enables Schiff base formation for drug design, while carbonitrile (as in ) may enhance metabolic stability.

Structural and Crystallographic Differences

- Planarity and Dihedral Angles: In 1-(4-Methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile, the dihedral angle between the indole and methoxyphenyl rings is 58.41°, indicating significant non-planarity . This contrasts with the nearly planar indole core in 2-methyl-1-phenylsulfonyl analogs . Reduced planarity may hinder intercalation into DNA or proteins, affecting biological activity.

Synthetic Yields :

- 1-(4-Fluorophenyl)-2-methyl-1H-indole-3-carboxaldehyde (6c) was synthesized in 52% yield via NaBH(OAc)₃-mediated reductive amination , suggesting similar methods could apply to the target compound.

Actividad Biológica

1-(4-Methoxybenzene-1-sulfonyl)-2-methyl-1H-indole-3-carbaldehyde is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and case studies.

Synthesis

The synthesis of 1-(4-Methoxybenzene-1-sulfonyl)-2-methyl-1H-indole-3-carbaldehyde typically involves the condensation of 2-methylindole with a sulfonyl chloride derivative. This reaction can be optimized through various conditions to enhance yield and purity. The compound's structure is confirmed using techniques such as NMR and mass spectrometry, which provide insights into its chemical properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains, particularly focusing on its efficacy against Staphylococcus aureus and Mycobacterium tuberculosis.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 1-(4-Methoxybenzene-1-sulfonyl)-2-methyl-1H-indole-3-carbaldehyde | 0.98 | MRSA |

| 1-(4-Methoxybenzene-1-sulfonyl)-2-methyl-1H-indole-3-carbaldehyde | 3.90 | S. aureus ATCC 25923 |

| 1-(4-Methoxybenzene-1-sulfonyl)-2-methyl-1H-indole-3-carbaldehyde | 7.80 | Candida albicans |

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits potent activity against resistant strains, making it a candidate for further development in antimicrobial therapy .

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that 1-(4-Methoxybenzene-1-sulfonyl)-2-methyl-1H-indole-3-carbaldehyde exhibits selective toxicity towards cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung cancer) | 5.00 |

| HeLa (Cervical cancer) | 8.50 |

| MCF7 (Breast cancer) | 6.75 |

These findings suggest that the compound may interfere with cellular proliferation pathways, potentially through apoptosis induction or cell cycle arrest mechanisms .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Inhibition of Protein Synthesis : The sulfonamide moiety may inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis.

- Induction of Apoptosis in Cancer Cells : The indole structure can modulate signaling pathways associated with cell survival and apoptosis.

Case Studies

Several case studies have been documented where the compound was tested in various biological systems:

- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against clinical isolates of MRSA, showing a significant reduction in bacterial load in treated samples compared to controls.

- Cytotoxicity in Cancer Models : Research involving A549 lung cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by morphological changes indicative of apoptosis.

Q & A

Q. What are the common synthetic routes for 1-(4-methoxybenzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde?

The compound is typically synthesized via a two-step procedure:

- Step 1 : Sulfonylation of 2-methylindole using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., NaH in DMF). This step introduces the sulfonyl group at the indole N1 position .

- Step 2 : Formylation at the C3 position using Vilsmeier-Haack conditions (POCl₃ and DMF), followed by hydrolysis to yield the aldehyde . Purification is achieved via silica gel chromatography with gradients of ethyl acetate/hexanes .

Q. How is the structural identity of this compound confirmed?

- NMR Spectroscopy : - and -NMR are used to verify the sulfonyl group (δ ~7.8 ppm for aromatic protons adjacent to sulfonyl) and aldehyde proton (δ ~10 ppm). Methyl groups at C2 and methoxy groups at the benzene ring show distinct splitting patterns .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) with an error margin <5 ppm .

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of the sulfonyl and aldehyde substituents (see Advanced Questions for details) .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound, and how are they resolved?

- Disordered Atoms : The methoxy or sulfonyl groups may exhibit rotational disorder. Partial occupancy refinement in SHELXL is applied, with constraints to maintain reasonable geometry .

- Thermal Motion : High thermal parameters for flexible groups (e.g., methyl) are addressed using anisotropic displacement parameters (ADPs) and TLS (translation/libration/screw) refinement .

- Data Quality : High R-factors (>0.05) due to weak diffraction are mitigated by collecting data at low temperatures (e.g., 113 K) and using synchrotron radiation for small crystals .

Q. How do substituents influence the planarity of the indole core?

- Steric Effects : The 2-methyl group introduces torsional strain, deviating the indole ring from planarity. Puckering parameters (q, φ) calculated via Cremer-Pople analysis quantify this distortion .

- Electronic Effects : The electron-withdrawing sulfonyl group stabilizes a twisted conformation by delocalizing π-electron density, as evidenced by dihedral angles between the indole and benzene rings (~15–25°) .

Q. How can contradictory bioactivity data across studies be resolved?

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) must be standardized. Dose-response curves (IC₅₀/EC₅₀) should be replicated in triplicate .

- Solubility Issues : Poor aqueous solubility may lead to false negatives. Use DMSO stock solutions with <0.1% final concentration and confirm compound stability via HPLC .

Methodological Considerations

Q. Designing SAR studies for sulfonylated indole derivatives: Key parameters?

- Variable Substituents : Systematically modify the sulfonyl aryl group (e.g., 4-fluoro vs. 4-methoxy) and indole C2 substituents (methyl vs. ethyl) .

- Control Experiments : Include unsubstituted indole and non-sulfonylated analogs to isolate the sulfonyl group’s contribution .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects, while molecular docking identifies potential binding modes .

Interpreting unexpected byproducts in the synthesis of this compound

- Over-sulfonylation : Excess sulfonyl chloride may lead to disulfonylation. Monitor reaction progress via TLC and quench with ice water to minimize side reactions .

- Aldehyde Oxidation : The aldehyde group may oxidize to carboxylic acid under prolonged storage. Store the compound under inert atmosphere at -20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.